molecular formula C23H19N5O2S B12767407 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((2-methoxyphenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- CAS No. 122352-05-0

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((2-methoxyphenyl)((2-methylphenyl)azo)methylene)amino)phenyl)-

Cat. No.: B12767407
CAS No.: 122352-05-0
M. Wt: 429.5 g/mol
InChI Key: FQHHQXSWQYGJLL-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((2-methoxyphenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives typically involves the cyclization of substituted phenylhydrazides with carbon disulfide in the presence of a base such as potassium hydroxide in ethanol under reflux conditions . Another method involves the cyclization of N-(aryl)-1,2-hydrazinedicarboxamides mediated by tosylchloride/pyridine in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazole-2(3H)-thione derivatives are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scalability and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with various molecular targets and pathways. These compounds can engage in hydrogen bonding interactions with receptors, leading to their biological activities. For example, their antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase or ATPase activity .

Properties

CAS No.

122352-05-0

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

2-methoxy-N-(2-methylphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide

InChI

InChI=1S/C23H19N5O2S/c1-15-7-3-5-9-19(15)25-26-21(18-8-4-6-10-20(18)29-2)24-17-13-11-16(12-14-17)22-27-28-23(31)30-22/h3-14H,1-2H3,(H,28,31)

InChI Key

FQHHQXSWQYGJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=CC=C4OC

Origin of Product

United States

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